molecular formula C10H8Cl2N4 B5707400 N-[(E)-2,2-DICHLORO-1-(1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]-N-PHENYLAMINE

N-[(E)-2,2-DICHLORO-1-(1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]-N-PHENYLAMINE

Cat. No.: B5707400
M. Wt: 255.10 g/mol
InChI Key: KENCVMGPFWDPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine typically involves the reaction of 1H-1,2,4-triazole with a suitable chlorinated precursor under controlled conditions. One common method involves the use of 2,2-dichloro-1-phenylethanone as the starting material, which reacts with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted triazole compounds .

Scientific Research Applications

N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, triazole derivatives can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins . The compound’s ability to form stable complexes with metals also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine is unique due to its specific structural features, such as the presence of dichloro and phenyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various applications, including drug development and materials science .

Properties

IUPAC Name

2,2-dichloro-N-phenyl-1-(1,2,4-triazol-1-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4/c11-9(12)10(16-7-13-6-14-16)15-8-4-2-1-3-5-8/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENCVMGPFWDPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C(Cl)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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